molecular formula C10H21NO3 B015063 5-(Boc-amino)-1-pentanol CAS No. 75178-90-4

5-(Boc-amino)-1-pentanol

Cat. No.: B015063
CAS No.: 75178-90-4
M. Wt: 203.28 g/mol
InChI Key: DDGNGFVNTZJMMZ-UHFFFAOYSA-N
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Description

5-(Boc-amino)-1-pentanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pentanol backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Mechanism of Action

Target of Action

5-(Boc-amino)-1-pentanol, also known as tert-butyl (5-hydroxypentyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of multifunctional targets . It plays a pivotal role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are crucial in the synthesis of multifunctional targets . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions . Additionally, the compound’s reaction with a base and the anhydride Boc2O can be conducted under either aqueous or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability can be tailored to specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-1-pentanol typically involves the protection of the amino group on 5-amino-1-pentanol with a tert-butoxycarbonyl group. This can be achieved by reacting 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds smoothly, and the product can be purified by standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a primary amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

5-(Boc-amino)-1-pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates and in the study of enzyme mechanisms.

    Industry: It is employed in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: The unprotected form of 5-(Boc-amino)-1-pentanol, which is more reactive and less selective in multi-step synthesis.

    N-Boc-ethanolamine: Another Boc-protected amino alcohol, but with a shorter carbon chain.

    N-Boc-1,6-hexanediamine: A Boc-protected diamine with a longer carbon chain.

Uniqueness

This compound is unique due to its specific structure, which combines the protective Boc group with a pentanol backbone. This combination provides a balance between reactivity and stability, making it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .

Properties

IUPAC Name

tert-butyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNGFVNTZJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403473
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75178-90-4
Record name 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75178-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-hydroxypentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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